molecular formula C13H14 B14326611 [2-(Cyclopent-1-en-1-yl)ethenyl]benzene CAS No. 109432-85-1

[2-(Cyclopent-1-en-1-yl)ethenyl]benzene

Cat. No.: B14326611
CAS No.: 109432-85-1
M. Wt: 170.25 g/mol
InChI Key: ISOFHYPEMANUTD-UHFFFAOYSA-N
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Description

[2-(Cyclopent-1-en-1-yl)ethenyl]benzene is an organic compound characterized by a benzene ring substituted with a vinyl group and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclopent-1-en-1-yl)ethenyl]benzene typically involves the reaction of cyclopentadiene with styrene under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cycloaddition process. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent and efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclopent-1-en-1-yl)ethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

[2-(Cyclopent-1-en-1-yl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Cyclopent-1-en-1-yl)ethenyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins or other biomolecules. This modulation can lead to various biological effects, depending on the context and target.

Comparison with Similar Compounds

Similar Compounds

    Styrene: Similar structure but lacks the cyclopentene ring.

    Cyclopentadiene: Contains the cyclopentene ring but lacks the benzene ring.

    Vinylbenzene: Similar to styrene but with different substituents.

Uniqueness

[2-(Cyclopent-1-en-1-yl)ethenyl]benzene is unique due to its combination of a benzene ring, a vinyl group, and a cyclopentene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

109432-85-1

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

2-(cyclopenten-1-yl)ethenylbenzene

InChI

InChI=1S/C13H14/c1-2-6-12(7-3-1)10-11-13-8-4-5-9-13/h1-3,6-8,10-11H,4-5,9H2

InChI Key

ISOFHYPEMANUTD-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C=CC2=CC=CC=C2

Origin of Product

United States

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